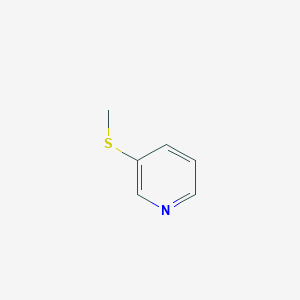

3-(Metiltio)piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 3-(methylthio)pyridine involves several methodologies. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another approach involves a four-step sequence from 2-bromopyridines, culminating in an iodine-mediated cyclization to synthesize 3-arylthieno[2,3-b]pyridines . Additionally, reactions of methyllithium with certain pyridine derivatives can lead to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which can then be used to synthesize various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a dithiolane derivative containing a pyridinium moiety was determined, revealing a monoclinic lattice with significant intra and intermolecular stacking interactions . Similarly, the structures of various mononuclear complexes with pyridine ligands have been characterized, showing diverse coordination geometries and supramolecular interactions . The molecular packing of a bis(methylthio)pyridine derivative involves loosely held dimers with significant sulfur-sulfur distances .

Chemical Reactions Analysis

The chemical reactivity of 3-(methylthio)pyridine derivatives is quite versatile. Bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine can proceed through the formation of sulfonium bromides, leading to substituted 3-(bromoacetyl)pyridine, or can result in the formation of N-(pyridinesulfenyl)succinimide when reacted with N-bromosuccinimide . The reaction of certain cyano and bis(methylthio) derivatives with hydroxymethylpyrrolidine can yield both normal substitution products and pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)pyridine derivatives have been studied through various spectroscopic techniques, including IR, UV-Vis, and fluorescence spectroscopy, as well as mass spectrometry and proton NMR. These studies provide information on the optical properties, such as the effects of substituents on the emission spectra . Additionally, the electrochemical behavior of complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones has been investigated, proposing mechanisms for their electro-oxidation and electroreduction .

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de 3-(Metiltio)piridina se exploran por su potencial en el diseño de fármacos debido a su capacidad para interactuar con diversos objetivos biológicos. A menudo se utilizan como bloques de construcción para sintetizar compuestos con propiedades antimicrobianas, antivirales y anticancerígenas . El anillo de piridina deficiente en electrones puede formar complejos con metales, lo que es ventajoso para elaborar moléculas con reactividad y selectividad específicas.

Agricultura

En el sector agrícola, los derivados de piridina, incluida la this compound, se utilizan en la síntesis de productos químicos para la protección de plantas. Sirven como modificadores y farmacóforos únicos en agroquímicos, influyendo en las propiedades de los compuestos y, a veces, cambiando su aplicación .

Ciencia de Materiales

El compuesto participa en la síntesis de polímeros que contienen piridina, que son materiales prometedores para aplicaciones como la captura de contaminantes y el autoensamblaje de copolímeros en bloque . Su basicidad de Lewis es un factor crítico en los procesos de polimerización catalizados por complejos de metales de transición.

Síntesis Química

This compound juega un papel en la síntesis química, particularmente en el desarrollo de metodologías más ecológicas. Se utiliza en procesos de síntesis en flujo para la producción de piridinas metiladas, que son valiosas en diversas industrias .

Ciencia Ambiental

En la ciencia ambiental, el enfoque está en desarrollar procesos químicos sostenibles y ecológicos. Se estudian los derivados de this compound por su potencial para reducir los residuos y mejorar la seguridad en las reacciones químicas

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to play a role in the degradation of extracellular matrix proteins .

Mode of Action

It is suggested that it interacts with its targets, leading to the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Biochemical Pathways

It is known to be involved in the degradation of extracellular matrix proteins

Result of Action

It is known to play a role in the degradation of extracellular matrix proteins , which could potentially influence cellular structure and function.

Propiedades

IUPAC Name |

3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULOGPOZBOCNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172119 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18794-33-7 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

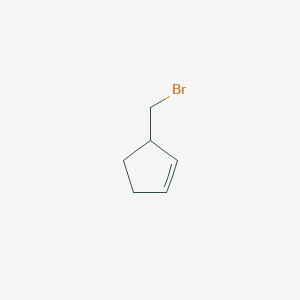

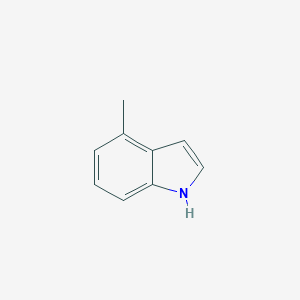

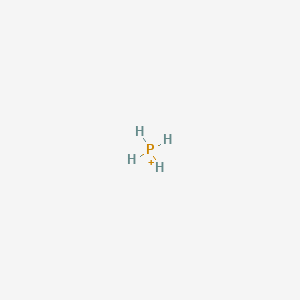

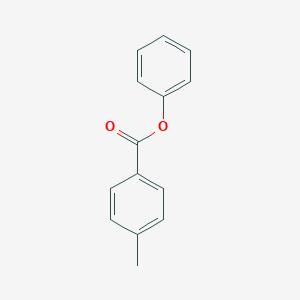

Feasible Synthetic Routes

Q & A

Q1: The research mentions 3-(Methylthio)pyridine as a byproduct in reactions involving 3-halogenopyridines and potassium tert-butoxide in DMSO. What is the proposed mechanism behind its formation?

A1: The research suggests that 3-(Methylthio)pyridine forms as a byproduct specifically during the reaction of 3-halogenopyridines (excluding 3-fluoropyridine) with potassium tert-butoxide in DMSO []. The proposed mechanism involves the formation of 3,4-didehydropyridine as an intermediate via an elimination-addition (EA) pathway. While the primary reaction pathway involves this intermediate reacting further to yield 3- and 4- tert-butoxy- and -hydroxypyridines, a side reaction occurs where the methylsulfinyl carbanion (generated from DMSO) attacks the 3,4-didehydropyridine. This attack likely occurs at the electrophilic carbon atom bearing the methylthio group, leading to the formation of 3-(Methylthio)pyridine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)